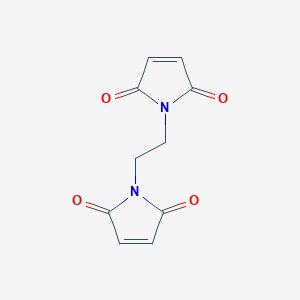

Ethylenebismaleimide

説明

特性

IUPAC Name |

1-[2-(2,5-dioxopyrrol-1-yl)ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-7-1-2-8(14)11(7)5-6-12-9(15)3-4-10(12)16/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKLCKVOVCZYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285229 | |

| Record name | Ethylenebismaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5132-30-9 | |

| Record name | Ethylenebismaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylenebismaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(maleimido)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of Ethylenebismaleimide from Maleic Anhydride and Ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N'-ethylenebismaleimide, a homobifunctional crosslinking agent. The synthesis is a two-step process that begins with the reaction of ethylenediamine and maleic anhydride to form an intermediate, followed by cyclodehydration to yield the final product. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathway and experimental workflow.

Overview of the Synthesis

The synthesis of N,N'-ethylenebismaleimide is typically achieved through a two-step reaction. The first step involves the nucleophilic addition of ethylenediamine to two equivalents of maleic anhydride to form the intermediate N,N'-ethylenebis(maleamic acid). The second step is the cyclodehydration of this intermediate, usually facilitated by a chemical dehydrating agent like acetic anhydride and a catalyst, to yield the final product, N,N'-ethylenebismaleimide.[1][2]

Chemical Reaction Pathway

The overall reaction can be visualized as a two-step process:

-

Amic Acid Formation: Ethylenediamine reacts with maleic anhydride to form the bismaleamic acid intermediate.

-

Cyclodehydration (Imidization): The intermediate undergoes ring closure to form the final bismaleimide product with the removal of water.

Caption: Reaction pathway for the synthesis of N,N'-Ethylenebismaleimide.

Experimental Protocols

The following protocol is a synthesized procedure based on established methods for the synthesis of bismaleimides.

Materials:

-

Maleic Anhydride

-

Ethylenediamine

-

Acetone

-

Triethylamine

-

Acetic Anhydride

-

Magnesium chloride hexahydrate (optional catalyst)

-

Water

Procedure:

Step 1: Formation of N,N'-Ethylenebis(maleamic acid) Intermediate

-

In a flask equipped with a stirrer, dissolve maleic anhydride in acetone.

-

In a separate container, prepare a solution of ethylenediamine and triethylamine in acetone.

-

Slowly add the ethylenediamine solution to the maleic anhydride solution over a period of 25 minutes. An exothermic reaction will occur, and a white solid will precipitate.

-

Maintain the reaction mixture at 40°C for 30 minutes with continuous stirring.

Step 2: Cyclodehydration to N,N'-Ethylenebismaleimide

-

To the reaction mixture containing the intermediate, add acetic anhydride and a catalytic amount of magnesium chloride hexahydrate all at once.[3]

-

Increase the temperature of the reaction mixture to 50°C and maintain it for 2.5 hours. The mixture should become homogeneous.[3]

-

After the reaction is complete, cool the mixture.

-

Precipitate the product by adding water.

-

Collect the precipitated N,N'-ethylenebismaleimide by vacuum filtration.

-

Wash the product with water to remove any impurities.

-

Dry the final product in a vacuum oven.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N,N'-ethylenebismaleimide.

References

An In-depth Technical Guide to the Polymerization Mechanisms of Ethylenebismaleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary polymerization mechanisms of ethylenebismaleimide (EBM), a key monomer in the synthesis of high-performance thermosetting polyimides. This document details the core polymerization pathways—Free-Radical Polymerization, Michael Addition Polymerization, and Diels-Alder Polymerization—supported by experimental protocols, quantitative data, and mechanistic diagrams to facilitate advanced research and development.

Introduction to this compound Polymerization

N,N'-Ethylenebismaleimide is a thermosetting monomer characterized by two electron-deficient carbon-carbon double bonds within its maleimide rings. This high degree of reactivity allows for polymerization through several distinct chemical pathways, yielding polymers with a wide range of thermal and mechanical properties. The choice of polymerization mechanism is critical in tailoring the final polymer network structure, and consequently, its performance characteristics for applications ranging from advanced composites to biomedical devices. The primary methods of polymerization, which will be explored in detail, are:

-

Free-Radical Polymerization: Involves the use of a free-radical initiator to create a highly cross-linked, rigid polymer network.

-

Michael Addition Polymerization: A nucleophilic addition reaction, typically with diamines, that leads to linear chain extension and the formation of polyaspartimides.

-

Diels-Alder "Click" Reaction: A [4+2] cycloaddition reaction with a conjugated diene, creating thermoreversible cross-links.

Free-Radical Polymerization

Free-radical polymerization of this compound is a common method for producing highly cross-linked, thermoset polymers with excellent thermal stability. The polymerization proceeds through the typical stages of initiation, propagation, and termination.

Mechanism of Free-Radical Polymerization

The polymerization is initiated by the thermal decomposition of a free-radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to generate primary radicals. These radicals then attack the electron-poor double bond of the maleimide ring, initiating a chain reaction. The propagation step involves the rapid addition of monomer units to the growing polymer chain. Due to the bifunctional nature of this compound, a dense, three-dimensional network is formed as the polymer chains cross-link. Termination occurs through the combination or disproportionation of two growing radical chains.

Figure 1: Free-Radical Polymerization Workflow

Experimental Protocol: Free-Radical Solution Polymerization

This protocol outlines the solution polymerization of N,N'-ethylenebismaleimide using AIBN as a free-radical initiator.[1]

Materials:

-

N,N'-Ethylenebismaleimide (EBM)

-

Azobisisobutyronitrile (AIBN), recrystallized from methanol

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol (for precipitation)

Procedure:

-

In a nitrogen-purged Schlenk tube, dissolve N,N'-ethylenebismaleimide in anhydrous DMF to a desired concentration (e.g., 20% w/v).

-

Add the AIBN initiator. The monomer-to-initiator molar ratio can be varied to control the molecular weight of the resulting polymer (a typical ratio is 100:1).

-

After three freeze-pump-thaw cycles to remove dissolved oxygen, immerse the sealed tube in a preheated oil bath at 70°C.

-

Maintain the reaction at this temperature with constant stirring for 24 hours.

-

Terminate the reaction by placing the tube in liquid nitrogen.

-

Precipitate the polymer by slowly adding the viscous reaction solution to a ten-fold excess of cold methanol with vigorous stirring.

-

Collect the polymer precipitate by filtration, wash with fresh methanol, and dry in a vacuum oven at 60°C to a constant weight.

Quantitative Data

The kinetics of free-radical polymerization are typically first-order with respect to the monomer concentration and half-order with respect to the initiator concentration.[2][3] The rate of polymerization is influenced by temperature, with higher temperatures leading to a faster rate of initiator decomposition and thus a higher rate of polymerization.[3]

| Property | Value Range | Test Method |

| Glass Transition Temperature (Tg) | 280 - 350 °C | DSC |

| Decomposition Temperature (Td) | > 400 °C | TGA |

| Flexural Strength | 80 - 150 MPa | Three-point bending |

| Flexural Modulus | 3.0 - 5.0 GPa | Three-point bending |

Table 1: Typical Properties of Free-Radically Polymerized Bismaleimide Resins (Note: These are representative values for bismaleimide resins and can vary based on specific monomer and curing conditions).

Michael Addition Polymerization

Michael addition polymerization of this compound with nucleophiles, most commonly primary or secondary diamines, is a versatile method for synthesizing linear or lightly cross-linked polyaspartimides. This approach offers greater control over the polymer architecture compared to free-radical polymerization.

Mechanism of Michael Addition Polymerization

The reaction proceeds via the nucleophilic attack of the amine group onto one of the carbon atoms of the maleimide's carbon-carbon double bond. This conjugate addition is a step-growth polymerization mechanism. The use of a diamine allows for the formation of a linear polymer chain. The properties of the resulting polyaspartimide can be tailored by the choice of the diamine comonomer.

Figure 2: Michael Addition Polymerization Logical Flow

Experimental Protocol: Michael Addition of a Diamine

This protocol details the synthesis of a polyaspartimide from N,N'-ethylenebismaleimide and 4,4'-diaminodiphenylmethane (DDM).[4]

Materials:

-

N,N'-Ethylenebismaleimide (EBM)

-

4,4'-Diaminodiphenylmethane (DDM)

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Methanol (for precipitation)

Procedure:

-

In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer and condenser, dissolve an equimolar amount of N,N'-ethylenebismaleimide and 4,4'-diaminodiphenylmethane in anhydrous DMAc to achieve a solids concentration of 15-20% (w/v).[5]

-

Heat the solution to 100-110°C with continuous stirring.[5]

-

Maintain the reaction at this temperature for 8-12 hours. The viscosity of the solution will increase as polymerization proceeds.[5]

-

Monitor the reaction progress using FTIR spectroscopy by observing the disappearance of the N-H stretching vibrations of the primary amine.[4]

-

After the reaction is complete, cool the viscous polymer solution to room temperature.

-

Precipitate the polyaspartimide by slowly pouring the polymer solution into a stirred beaker containing methanol (at least 10 times the volume of the reaction solution).[5]

-

Filter the fibrous polymer precipitate and wash it several times with fresh methanol.

-

Dry the purified polymer in a vacuum oven at 80°C until a constant weight is achieved.[5]

Quantitative Data

The properties of polyaspartimides are highly dependent on the structure of the diamine used. Aromatic diamines generally lead to polymers with higher thermal stability compared to aliphatic diamines.

| Diamine Comonomer | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (Td10) (°C) |

| p-Phenylenediamine | 278 | 425 |

| m-Phenylenediamine | 252 | 412 |

| 4,4'-Diaminodiphenylmethane | 245 | 438 |

| 4,4'-Diaminodiphenylether | 230 | 445 |

| 4,4'-Diaminodiphenylsulfone | 265 | 476 |

Table 2: Thermal Properties of Polyaspartimides from Michael Addition with Various Aromatic Diamines [4] (Note: The bismaleimide used in these examples is bis(4-maleimido-3,5-dimethyl phenyl) anisyl methane, but the data is illustrative for analogous polymers from this compound).

Diels-Alder Polymerization

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (in this case, the maleimide group). This reaction is a type of "click chemistry" due to its high efficiency and specificity. A key feature of the furan-maleimide Diels-Alder reaction is its thermal reversibility, which allows for the development of self-healing and re-processable thermosets.

Mechanism of Diels-Alder Polymerization

The reaction involves the concerted interaction of the 4 π-electrons of the diene with the 2 π-electrons of the maleimide double bond to form a six-membered ring adduct. When a bis-diene is reacted with a bismaleimide, a cross-linked polymer network is formed. The forward Diels-Alder reaction typically occurs at moderate temperatures, while the reverse (retro-Diels-Alder) reaction is favored at higher temperatures, breaking the cross-links and allowing the material to be reprocessed. The kinetics of the forward reaction are typically second-order.[6][7]

Figure 3: Diels-Alder Polymerization Pathway

Experimental Protocol: Diels-Alder Polymerization

This protocol describes the Diels-Alder reaction between N-phenylmaleimide (as a model for a bismaleimide) and in situ generated 1,3-butadiene.[8]

Materials:

-

N-Phenylmaleimide

-

3-Sulfolene (butadiene source)

-

Toluene

-

Silica gel for TLC

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve N-phenylmaleimide and 3-sulfolene in toluene.

-

Heat the reaction mixture to reflux (oil bath temperature > 120°C) to thermally decompose the 3-sulfolene into 1,3-butadiene and sulfur dioxide.[8]

-

Maintain the reflux for a sufficient time to allow for the Diels-Alder reaction to proceed (e.g., 2-4 hours).

-

Monitor the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., dichloromethane). The product will have a lower Rf value than the starting N-phenylmaleimide.[8]

-

After the reaction is complete, cool the mixture and remove the toluene under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data

The kinetics of the Diels-Alder reaction between furan and maleimide derivatives have been studied, showing a second-order reaction.[9][10] The activation energy for the forward reaction is typically in the range of 48-52 kJ·mol⁻¹, while the retro-Diels-Alder reaction has a higher activation energy of 91-102 kJ·mol⁻¹.[10]

| Property | Value Range | Test Method |

| Forward Reaction Temperature | 40 - 80 °C | DSC/NMR |

| Retro-Diels-Alder Temperature | > 120 °C | DSC/TGA |

| Activation Energy (Ea,D-A) | 50 - 80 kJ·mol⁻¹ | Arrhenius Plot |

| Activation Energy (Ea,rD-A) | 90 - 110 kJ·mol⁻¹ | Arrhenius Plot |

Table 3: Kinetic Parameters for Furan-Maleimide Diels-Alder Reactions [9][10]

Comparative Summary

| Polymerization Method | Mechanism | Key Features | Typical Polymer Structure | Key Advantages | Key Disadvantages |

| Free-Radical | Chain-growth | High cross-link density, thermally initiated | 3D Network | High thermal stability, good mechanical strength | Brittle, difficult to process |

| Michael Addition | Step-growth | Chain extension with nucleophiles | Linear or lightly cross-linked | Toughened materials, tunable properties | Lower thermal stability than homopolymers |

| Diels-Alder | [4+2] Cycloaddition | Thermally reversible cross-linking | Reversible 3D Network | Self-healing, re-processable | Limited by diene stability and reaction kinetics |

Table 4: Comparison of this compound Polymerization Mechanisms

Conclusion

The polymerization of this compound can be achieved through several distinct mechanisms, each offering a unique set of advantages and resulting in polymers with tailored properties. Free-radical polymerization yields highly cross-linked, thermally stable materials suitable for high-performance applications. Michael addition polymerization with diamines provides a route to tougher, more flexible polyaspartimides with tunable properties. The Diels-Alder reaction offers a pathway to innovative materials with thermoreversible cross-links, enabling self-healing and re-processability. The selection of the appropriate polymerization method is paramount for achieving the desired performance characteristics for a given application in research, development, and manufacturing.

References

- 1. benchchem.com [benchchem.com]

- 2. uvebtech.com [uvebtech.com]

- 3. ethz.ch [ethz.ch]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. expresspolymlett.com [expresspolymlett.com]

Spectroscopic Characterization of Ethylenebismaleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of ethylenebismaleimide, also known as N,N'-ethylenebismaleimide or 1,1'-(ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione). This compound is a valuable bifunctional crosslinking agent and a monomer for polyimides, finding applications in materials science and bioconjugation chemistry. This document outlines the key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the essential spectroscopic data for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound in solution.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.71 | s | 4H | Olefinic protons (-CH=CH-) |

| 3.80 | s | 4H | Ethylene bridge protons (-CH₂-CH₂-) |

Note: Data is based on typical values for similar bismaleimide structures and may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Carbonyl carbons (C=O) |

| ~134 | Olefinic carbons (-CH=CH-) |

| ~37 | Ethylene bridge carbons (-CH₂-CH₂-) |

Note: Data is predicted based on the analysis of related bismaleimide compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the this compound molecule.

Table 3: FT-IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770-1700 | Strong | Asymmetric and symmetric C=O stretching (imide) |

| ~1585 | Medium | C=C stretching (alkene) |

| ~1400 | Medium | C-N stretching (imide) |

| ~2960 | Medium-Weak | Asymmetric and symmetric CH₂ stretching |

Note: The exact positions of the absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule and is particularly sensitive to conjugated systems.

Table 4: UV-Vis Absorption Data of this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Dichloromethane | ~220-250 | Not available |

Note: The absorption maximum can shift depending on the solvent used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 5: Mass Spectrometry Data of this compound

| Technique | m/z (relative intensity) | Assignment |

| Electron Ionization (EI) | 220 (M⁺) | Molecular Ion |

Note: Fragmentation patterns can provide further structural information.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 10-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy

KBr Pellet Method:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

Instrumentation and Data Acquisition:

-

Spectrometer: A standard FT-IR spectrometer.

-

Measurement: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Background: Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to subtract from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., dichloromethane, acetonitrile).

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

Instrumentation and Data Acquisition:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Measurement: Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

-

Scan Range: Scan the appropriate wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry:

-

Introduce a small amount of the solid or a solution of this compound into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

-

The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an EI source.

-

Analysis: The resulting mass spectrum will show the molecular ion (M⁺) and various fragment ions, which can be used to confirm the molecular weight and deduce structural information.

Visualizations

Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

An In-depth Technical Guide to the Solubility of Ethylenebismaleimide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethylenebismaleimide, a homobifunctional crosslinking agent. An understanding of its solubility is crucial for the effective design of experimental protocols, formulation development, and application in fields ranging from polymer chemistry to bioconjugation.

Core Concepts in Solubility

The dissolution of a crystalline organic solid like this compound is governed by the principle "like dissolves like." This indicates that the compound will exhibit greater solubility in solvents with similar polarity and hydrogen bonding capabilities. The structure of this compound, featuring two polar maleimide rings connected by a short, nonpolar ethylene bridge, results in a molecule with moderate polarity. Achieving significant solubility often necessitates the use of polar aprotic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on qualitative information from various sources and the known solubility of related compounds, the following table summarizes its expected solubility profile. It is strongly recommended that researchers experimentally determine the solubility for their specific application and conditions.

| Solvent Category | Solvent | Chemical Formula | Qualitative Solubility | Estimated Quantitative Solubility | Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | > 25 mg/mL | Often used as a stock solution solvent for bismaleimides. |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble | > 25 mg/mL | A common solvent for reactions involving maleimides. | |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Likely Soluble | > 25 mg/mL | Bismaleimide resins generally show good solubility in NMP. | |

| Chlorinated | Chloroform | CHCl₃ | Soluble | Likely > 10 mg/mL | This compound has been observed to dissolve in chloroform. |

| Polar Protic | Ethanol | C₂H₅OH | Sparingly Soluble | ~5-10 mg/mL | Based on data for N-ethylmaleimide, solubility is expected to be limited. |

| Methanol | CH₃OH | Sparingly Soluble | ~5-10 mg/mL | Similar to ethanol, limited solubility is anticipated. | |

| Water | H₂O | Insoluble | < 1 mg/mL | The hydrophobic nature of the molecule limits aqueous solubility. | |

| Nonpolar | Hexane | C₆H₁₄ | Insoluble | < 1 mg/mL | Unlikely to be an effective solvent. |

| Toluene | C₇H₈ | Sparingly Soluble | < 5 mg/mL | May exhibit some solubility, particularly at elevated temperatures. |

Estimates are based on the reported solubility of N-ethylmaleimide and the general behavior of bismaleimide compounds. Actual values may vary and should be determined experimentally.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the isothermal shake-flask method is a reliable and widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or thermostated water bath

-

Analytical balance

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. These will be used to create a calibration curve for quantitative analysis.

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Place the vials in an orbital shaker or a thermostated water bath set to the desired temperature. Agitate the mixtures for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The required time for equilibration should be determined experimentally by taking measurements at different time points until the solute concentration in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Extraction and Filtration: Carefully withdraw an aliquot of the supernatant using a micropipette. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

Mandatory Visualizations

Caption: Isothermal Shake-Flask Method Workflow.

In-Depth Technical Guide on the Crystal Structure Analysis of N,N′-Ethylenebismaleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure analysis of N,N′-Ethylenebismaleimide, a compound of interest in various fields, including polymer chemistry and drug development due to its reactive maleimide groups. This document outlines the synthesis, crystallization, and X-ray crystallographic analysis of the title compound, presenting the available data in a structured format for clarity and comparative purposes.

Introduction

N,N′-Ethylenebismaleimide (EBI) is a homobifunctional crosslinking agent. Its rigid structure and reactive double bonds make it a valuable building block in the synthesis of polymers and bioconjugates. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is crucial for predicting its reactivity, physical properties, and potential interactions in a biological or material science context. X-ray crystallography provides the definitive method for elucidating this atomic-level architecture.

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of N,N′-Ethylenebismaleimide.

Synthesis of N,N′-Ethylenebismaleimide

The synthesis of N,N′-Ethylenebismaleimide can be achieved through a two-step process involving the reaction of ethylenediamine with maleic anhydride to form the intermediate bismaleamic acid, followed by dehydrative cyclization.[1]

Materials:

-

Maleic anhydride

-

Ethylenediamine

-

Ethyl acetate

-

Phase-transfer catalyst (e.g., PEG-600)

-

Acetic anhydride

Procedure:

-

Ethylenediamine is dissolved in ethyl acetate in a reaction vessel.

-

Maleic anhydride is slowly added to the solution while maintaining the temperature at approximately 20°C.

-

After the addition is complete, the reaction mixture is heated to 50°C for a short period.

-

A phase-transfer catalyst is introduced, followed by the addition of acetic anhydride.

-

The reaction is allowed to proceed for a further 0.5 to 3 hours at 50°C.

-

Upon completion, the solvent is removed by evaporation.

-

The resulting solid is purified by centrifugation, washing, and drying to yield N,N′-Ethylenebismaleimide.

Crystallization

Obtaining single crystals of sufficient quality is a critical prerequisite for X-ray diffraction analysis. For organic compounds like N,N′-Ethylenebismaleimide, slow evaporation or diffusion methods are commonly employed.[2][3][4][5][6]

General Procedure for Slow Evaporation:

-

A saturated solution of purified N,N′-Ethylenebismaleimide is prepared in a suitable solvent (e.g., a mixture of a polar solvent like ethyl acetate and a non-polar solvent like hexanes) at a slightly elevated temperature.

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a clean vial, which is then loosely covered to allow for slow evaporation of the solvent at a constant, controlled temperature.

-

The vial is left undisturbed for several days to weeks to allow for the formation of single crystals.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Instrumentation and Procedure:

-

A suitable single crystal of N,N′-Ethylenebismaleimide is mounted on a goniometer.

-

X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and an area detector.[7]

-

The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.

-

A series of diffraction images are collected as the crystal is rotated.

-

The collected data is processed, including integration of reflection intensities and corrections for absorption.

-

The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F².[8]

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data

The following tables summarize the crystallographic data for N,N′-Ethylenebismaleimide obtained from the Cambridge Structural Database.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₁₀H₈N₂O₄ |

| Formula weight | 220.18 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 5.862(3) Å |

| b | 10.354(5) Å |

| c | 7.854(4) Å |

| α | 90° |

| β | 107.03(3)° |

| γ | 90° |

| Volume | 456.1(4) ų |

| Z | 2 |

| Density (calculated) | 1.602 Mg/m³ |

| Absorption coefficient | 0.128 mm⁻¹ |

| F(000) | 228 |

Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| C1 - O1 | 1.215(2) | O1 - C1 - N1 | 126.1(2) |

| C1 - N1 | 1.385(2) | O1 - C1 - C2 | 126.5(2) |

| C1 - C2 | 1.487(3) | N1 - C1 - C2 | 107.4(2) |

| C2 - C3 | 1.332(3) | C1 - N1 - C4 | 112.5(2) |

| N1 - C4 | 1.391(2) | C1 - N1 - C5 | 124.3(2) |

| C4 - O2 | 1.212(2) | C4 - N1 - C5 | 123.2(2) |

| C4 - C3 | 1.488(3) | C3 - C2 - C1 | 109.1(2) |

| N1 - C5 | 1.464(2) | N1 - C5 - C5' | 111.9(2) |

Symmetry transformations used to generate equivalent atoms.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from the synthesis of N,N′-Ethylenebismaleimide to its final crystal structure analysis.

References

- 1. CN102531993A - Synthetic method of N, N'-m-phenylenedimaleimide - Google Patents [patents.google.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 6. How To [chem.rochester.edu]

- 7. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hkl-xray.com [hkl-xray.com]

An In-depth Technical Guide to Ethylenebismaleimide (CAS 5132-30-9): Properties, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethylenebismaleimide (CAS 5132-30-9), a homobifunctional crosslinking agent with significant applications in polymer chemistry, materials science, and the life sciences. This document details its core properties, provides an experimental protocol for its synthesis, outlines methods for its characterization, and explores its utility in drug development, particularly in the realm of bioconjugation.

Core Properties of this compound

This compound, also known as N,N'-Ethylenebismaleimide or 1,2-Bis(maleimido)ethane, is a versatile molecule utilized for its ability to form stable covalent bonds.[1] Its utility stems from the two reactive maleimide groups, which are highly specific for sulfhydryl groups found in cysteine residues of proteins.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 5132-30-9 | [2][3] |

| Molecular Formula | C₁₀H₈N₂O₄ | [2][3] |

| Molecular Weight | 220.18 g/mol | [2][3] |

| Appearance | Off-white to light yellow solid/powder | [1][4] |

| Melting Point | 190-195 °C | [1] |

| Solubility | Soluble in N,N-Dimethylformamide (DMF); Insoluble in water | [4] |

| Storage Conditions | Store at 2-8 °C under an inert atmosphere (e.g., Nitrogen) | [1][3] |

Structural Information

| Parameter | Representation |

| SMILES | O=C1C=CC(=O)N1CCN2C(=O)C=CC2=O |

| InChI | InChI=1S/C10H8N2O4/c13-7-3-4-8(14)11(7)1-2-12-9(15)5-6-10(12)16/h3-6H,1-2H2 |

Experimental Protocols

Synthesis of N,N'-Ethylenebismaleimide

The synthesis of this compound is typically achieved through a two-step process involving the reaction of ethylenediamine with maleic anhydride to form an intermediate amic acid, followed by cyclodehydration to yield the final bismaleimide.[5] A detailed experimental protocol is provided below, adapted from established methods for the synthesis of bismaleimides.[2][5]

Materials and Equipment:

-

Maleic anhydride

-

Ethylenediamine

-

Triethylamine

-

Acetone

-

Acetic anhydride

-

Magnesium chloride hexahydrate

-

Round-bottom flask with a stirrer

-

Dropping funnel

-

Heating mantle with temperature control

-

Vacuum filtration apparatus

-

Vacuum oven

Procedure:

-

Formation of the Bismaleamic Acid Intermediate:

-

In a round-bottom flask, dissolve maleic anhydride (3.64 parts by weight) in acetone (10.6 parts by weight).

-

In a separate container, prepare a solution of ethylenediamine (1 part by weight) and triethylamine (0.61 parts by weight) in acetone (1.5 parts by weight).

-

Slowly add the ethylenediamine solution to the maleic anhydride solution over a period of 25 minutes with continuous stirring.

-

Maintain the reaction mixture at 40°C for 30 minutes. A white solid, the bismaleamic acid intermediate, will precipitate.[2]

-

-

Cyclodehydration to this compound:

-

To the reaction mixture containing the precipitate, add magnesium chloride hexahydrate (0.15 parts by weight) and acetic anhydride (4.6 parts by weight) all at once.

-

Increase the temperature to 50°C and maintain it for 2.5 hours. The reaction mixture should become homogeneous.[2]

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Add water (25 parts by weight) to precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with water.

-

Dry the product in a vacuum oven. The expected melting point of the purified product is 193-194°C.[2]

-

Further purification can be achieved by recrystallization from a suitable solvent such as butanol or by column chromatography using silica gel with a non-polar eluent.[6][7]

-

Caption: Synthetic pathway for this compound.

Characterization of this compound

The successful synthesis and purity of this compound can be confirmed using various spectroscopic techniques. Below are the expected characteristics based on the analysis of similar N-substituted maleimides.

Sample Preparation for Analysis:

-

NMR Spectroscopy: Dissolve 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

FTIR Spectroscopy (KBr Pellet Method): Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) to a fine powder. Press the powder into a translucent pellet.

Expected Spectroscopic Data:

| Technique | Functional Group / Proton | Expected Chemical Shift / Wavenumber | Reference(s) |

| ¹H NMR | Maleimide C-H | ~6.7 ppm (singlet) | [3][8] |

| Ethylene bridge -CH₂- | ~3.8 ppm (singlet or multiplet) | [3] | |

| ¹³C NMR | Carbonyl C=O | ~170 ppm | [3][9] |

| Maleimide C=C | ~134 ppm | [3][9] | |

| Ethylene bridge -CH₂- | ~37 ppm | [3] | |

| FTIR (KBr) | C=O stretching (imide) | 1700-1720 cm⁻¹ (strong) | [10] |

| C=C stretching (alkene) | ~1600 cm⁻¹ (medium) | [10] | |

| C-N stretching | 1350-1380 cm⁻¹ (strong) | [10] |

Applications in Drug Development and Research

This compound's primary utility in the life sciences stems from its ability to act as a homobifunctional crosslinker, specifically targeting sulfhydryl groups. This reactivity is analogous to the well-studied N-ethylmaleimide (NEM).[1][4]

Covalent Modification of Proteins

The maleimide moiety is an electrophilic Michael acceptor that readily reacts with the nucleophilic thiol group of cysteine residues in proteins to form a stable thioether bond.[11] This reaction is highly specific under physiological pH conditions (pH 6.5-7.5).[1]

Caption: Covalent crosslinking of proteins via Michael addition.

This covalent modification can be leveraged in several ways:

-

Probing "Druggable" Cysteines: this compound can be used to identify accessible and reactive cysteine residues on a protein, which can be potential targets for covalent inhibitors.

-

Protein-Protein Interaction Studies: By crosslinking proteins that are in close proximity, this compound can help to identify and study protein complexes.

-

Enzyme Inhibition: As a bifunctional reagent, it can crosslink different cysteine residues within the same protein, potentially locking it in an inactive conformation.

Bioconjugation and Antibody-Drug Conjugates (ADCs)

The specific reactivity of maleimides with thiols makes them valuable reagents for bioconjugation. This compound can be used to link two biomolecules that each possess a free sulfhydryl group. A particularly relevant application is in the development of antibody-drug conjugates (ADCs). While monofunctional maleimides are more commonly used to attach a drug to an antibody, bifunctional crosslinkers like this compound can be employed in strategies to create more complex ADC constructs or to stabilize antibody fragments.[6][12][13]

Modulation of Signaling Pathways

While not a direct modulator of signaling pathways in the classical sense of a ligand binding to a receptor, the covalent modification of key proteins by this compound can indirectly affect cellular signaling. For instance, N-ethylmaleimide has been shown to inhibit the NF-κB signaling pathway by alkylating critical cysteine residues on proteins involved in the pathway's activation cascade.[3] Given its similar reactivity, this compound could potentially be used to probe and modulate such pathways, particularly those regulated by redox-sensitive cysteine residues.

Conclusion

This compound (CAS 5132-30-9) is a valuable chemical tool for researchers, scientists, and drug development professionals. Its well-defined chemical properties and specific reactivity with sulfhydryl groups make it a versatile homobifunctional crosslinker. The detailed experimental protocols for its synthesis and characterization provided in this guide, along with the discussion of its applications in protein modification, bioconjugation, and as a probe for cellular pathways, should enable its effective utilization in a wide range of research and development endeavors. As the field of targeted therapeutics and covalent inhibitors continues to grow, the utility of reagents like this compound is poised to become even more significant.

References

- 1. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. rsc.org [rsc.org]

- 4. Quantitative protein analysis using (13)C7-labeled iodoacetanilide and d5-labeled N-ethylmaleimide by nano liquid chromatography/nanoelectrospray ionization ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]

- 8. N-Ethylmaleimide(128-53-0) 1H NMR spectrum [chemicalbook.com]

- 9. N-Ethylmaleimide(128-53-0) 13C NMR spectrum [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. N,N'-O-PHENYLENEDIMALEIMIDE(13118-04-2) 13C NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovering the Reaction Kinetics of Ethylenebismaleimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics of ethylenebismaleimide (EBM). This compound is a versatile bifunctional monomer that plays a significant role in polymer chemistry and the development of advanced materials for biomedical applications. Its reactivity, primarily centered around the maleimide functional groups, allows for a variety of conjugation and polymerization reactions. This guide will delve into the core reactions of EBM, present available kinetic data for related compounds to illustrate typical reaction rates, detail the experimental protocols used to study these kinetics, and outline its applications in the realm of drug development.

Core Reactions and Kinetics of this compound

The reactivity of this compound is dominated by the two electron-deficient carbon-carbon double bonds of the maleimide rings. These groups readily participate in several types of reactions, most notably Diels-Alder cycloadditions and Thiol-Michael additions. Understanding the kinetics of these reactions is crucial for controlling polymerization processes and for the design of biomaterials and bioconjugates.

Diels-Alder Cycloaddition

The maleimide group is an excellent dienophile in Diels-Alder reactions, a [4+2] cycloaddition that forms a six-membered ring. This reaction is often employed to create thermally reversible crosslinks in polymers, leading to the development of self-healing materials. The reaction typically involves a furan-functionalized compound as the diene. The kinetics of the Diels-Alder reaction are temperature-dependent, with the forward reaction favored at lower temperatures and the reverse (retro-Diels-Alder) reaction occurring at elevated temperatures.[1]

Table 1: Illustrative Kinetic Parameters for Diels-Alder Reactions of Maleimides with Furan Derivatives

| Maleimide Compound | Diene | Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |

| N-phenylmaleimide | Furan-based benzoxazine | Acetonitrile | - | - | 48.4 | [2] |

| N-phenylmaleimide | Furan-based benzoxazine | Chloroform | - | - | 51.9 | [2] |

| Polystyrene-furan | Maleimide | Bulk | 40-70 | - | ~50 | [3] |

| Polystyrene-furan | N-butylmaleimide | Bulk | 40-70 | - | 60-80 | [3] |

| 1,1'-(Methylenedi-4,1-phenylene)bismaleimide | Furan | CDCl3 | 40 | 95% conversion in 16h | - | [4] |

Disclaimer: The data presented in this table is for maleimide derivatives and is intended to be illustrative of the typical range of kinetic parameters. Specific values for this compound may vary.

Thiol-Michael Addition

The Thiol-Michael addition, or thiol-ene reaction, is a highly efficient "click" reaction involving the addition of a thiol to the maleimide double bond. This reaction is widely used in bioconjugation to link proteins, peptides, and other biomolecules, as well as in the formation of hydrogels for tissue engineering and drug delivery.[5] The reaction proceeds rapidly at room temperature and physiological pH, often without the need for a catalyst, although bases or nucleophiles can accelerate the reaction.[6][7]

The kinetics of the thiol-Michael addition are influenced by the solvent, the pKa of the thiol, and the presence of catalysts.[7]

Table 2: Illustrative Kinetic Data for Thiol-Michael Addition Reactions with Maleimides

| Maleimide Compound | Thiol | Initiator/Catalyst | Solvent | Apparent Rate Constant | Reference |

| N-ethylmaleimide | Hexanethiol | Hexylamine | - | 53.4 mol L⁻¹ s⁻¹ | [8] |

| N-ethylmaleimide | Hexanethiol | Tri-n-propylphosphine | - | 1810 mol L⁻¹ s⁻¹ | [8] |

| Maleimide | Ethanethiol | Ethylamine | Tetrahydrofuran | - | [6] |

| Maleimide | Ethanethiol | Triethylamine | Tetrahydrofuran | - | [6] |

Disclaimer: The data presented in this table is for maleimide derivatives and is intended to be illustrative of the typical range of kinetic parameters. Specific values for this compound may vary.

Homopolymerization and Copolymerization

This compound can undergo free-radical polymerization, either as a homopolymer or as a comonomer with other vinyl monomers. This is a common method for producing highly crosslinked, thermosetting resins with high thermal stability. The curing kinetics of these systems are often studied using Differential Scanning Calorimetry (DSC).[9]

Table 3: Illustrative Cure Kinetic Data for Bismaleimide Resins

| Bismaleimide System | Kinetic Model | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) | Reference |

| Modified BMI resin | Isothermal DSC | - | Autocatalytic followed by nth order | [9] |

| Bismaleimide resin | Borchardt and Daniels | 119.4 | 1.43 | [10] |

Disclaimer: The data presented in this table is for general bismaleimide resins and is intended to be illustrative of the typical range of kinetic parameters. Specific values for this compound may vary.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics requires robust experimental methodologies. The following protocols outline the key techniques used to study the reactions of this compound.

Differential Scanning Calorimetry (DSC) for Cure Kinetics

DSC is a primary tool for studying the cure kinetics of thermosetting resins like those formed from this compound. It measures the heat flow associated with the polymerization reaction as a function of temperature or time.

Protocol for Isothermal DSC Analysis:

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of the uncured this compound resin formulation into a DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen.

-

Isothermal Scan: Rapidly heat the sample to the desired isothermal cure temperature.

-

Data Acquisition: Hold the sample at the isothermal temperature and record the heat flow as a function of time until the reaction exotherm returns to the baseline, indicating the completion of the reaction.

-

Data Analysis: Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_total). The degree of cure (α) at any time (t) can be calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of reaction. The reaction rate (dα/dt) is proportional to the heat flow (dH/dt).

-

Kinetic Modeling: Fit the conversion and reaction rate data to various kinetic models (e.g., n-th order, autocatalytic) to determine the rate constants and activation energy (by performing experiments at multiple temperatures).[11]

Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring

FTIR spectroscopy is a powerful technique for real-time monitoring of the disappearance of reactants and the appearance of products by tracking changes in the vibrational frequencies of functional groups.

Protocol for In-Situ FTIR Monitoring:

-

Instrument Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe for in-situ monitoring.

-

Background Spectrum: Record a background spectrum of the solvent or the initial reaction mixture before initiating the reaction.

-

Reaction Initiation: Initiate the reaction by adding the second reactant (e.g., thiol or diene) or by changing the temperature.

-

Data Acquisition: Collect FTIR spectra at regular time intervals throughout the reaction.

-

Data Analysis: Monitor the decrease in the absorbance of characteristic maleimide peaks (e.g., C=C stretching around 1570 cm⁻¹, C-H bending around 830 cm⁻¹) and the increase in absorbance of product peaks. The concentration of reactants and products can be quantified by creating a calibration curve or by using an internal standard. This allows for the determination of reaction rates and kinetic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Kinetic Analysis

NMR spectroscopy provides detailed structural information and can be used to quantify the concentrations of reactants, intermediates, and products over time.

Protocol for ¹H NMR Kinetic Study:

-

Sample Preparation: Prepare the reaction mixture in an NMR tube using a deuterated solvent.

-

Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials before initiating the reaction.

-

Reaction Initiation: Initiate the reaction within the NMR tube, if possible, or prepare a series of reaction aliquots quenched at different time points.

-

Time-course Data Acquisition: Acquire ¹H NMR spectra at regular intervals.

-

Data Analysis: Integrate the signals corresponding to specific protons of the reactants and products. The change in the integral values over time is proportional to the change in concentration. This data can then be used to determine the reaction order and rate constants. For example, in a Diels-Alder reaction with furan, the disappearance of the furan protons and the appearance of the adduct protons can be monitored.[4]

Visualizing Reaction Mechanisms and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways of this compound and a typical experimental workflow for kinetic analysis.

References

- 1. The Effect of Carbodiimide Crosslinkers on Gelatin Hydrogel as a Potential Biomaterial for Gingival Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. expresspolymlett.com [expresspolymlett.com]

- 3. Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy [mdpi.com]

- 4. ajrt.dz [ajrt.dz]

- 5. Controlling the kinetics of thiol-maleimide Michael-type addition gelation kinetics for the generation of homogenous poly(ethylene glycol) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Quantitatively Designed Cross-Linker-Clustered Maleimide-Dextran Hydrogels for Rationally Regulating the Behaviors of Cells in a 3D Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. repository.tudelft.nl [repository.tudelft.nl]

- 11. revistapolimeros.org.br [revistapolimeros.org.br]

Preliminary investigation of ethylenebismaleimide as a crosslinking agent

An In-Depth Technical Guide to Ethylenebismaleimide as a Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

This document provides a preliminary technical investigation into the use of N,N'-Ethylenebismaleimide (EBM) as a homobifunctional crosslinking agent. This compound is recognized for its role as a sulfhydryl-reactive crosslinker, valuable in creating stable, covalently linked structures in polymers and biomolecules.[1] Its utility stems from the two reactive maleimide groups that readily form stable thioether bonds with molecules containing free sulfhydryl (thiol) groups. This guide details its synthesis, crosslinking mechanism, experimental protocols, and the properties of the resulting materials.

Core Concepts and Properties

This compound is a small molecule crosslinker featuring two maleimide moieties connected by a short ethylene bridge. This structure allows it to covalently link two sulfhydryl-containing molecules.

| Property | Value | Reference |

| Chemical Name | N,N'-Ethylenebismaleimide | [1] |

| Alternate Names | 1,2-Bis(maleimido)ethane, Ethylene-bis-maleimide | [1][2] |

| CAS Number | 5132-30-9 | [1] |

| Molecular Formula | C₁₀H₈N₂O₄ | [1] |

| Molecular Weight | 220.18 g/mol | [1] |

| Appearance | White solid / Pale-yellow oily liquid (for related cystamine) | [2][3] |

| Melting Point | 193-194 °C | [2] |

| Purity | ≥98% | [1] |

| Reactivity | Homobifunctional, sulfhydryl-reactive | [1] |

Synthesis and Reaction Mechanisms

The primary utility of this compound lies in its ability to efficiently crosslink molecules through the Michael addition reaction.

Thiol-Maleimide Michael Addition

The crosslinking action of this compound is predominantly achieved through the Michael addition reaction between its maleimide groups and sulfhydryl (thiol) groups. This reaction is highly efficient and chemoselective, particularly within a pH range of 6.5 to 7.5.[4][5] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with primary amines.[4][5] The process involves the nucleophilic attack of the thiol on the carbon-carbon double bond of the maleimide ring, resulting in the formation of a stable, covalent thioether bond.[4]

Caption: Thiol-Maleimide Michael Addition Mechanism.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from maleic anhydride and ethylenediamine. The first step forms an amic acid intermediate, which is then cyclized to form the final bismaleimide product.

Caption: Synthesis workflow for N,N'-Ethylenebismaleimide.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a crosslinking agent.

Protocol for Synthesis of N,N'-Ethylenebismaleimide

This protocol is adapted from a literature source for the synthesis of N,N'-ethylenedimaleimide.[2]

Materials:

-

Maleic anhydride

-

Ethylenediamine

-

Triethylamine

-

Acetone

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Acetic anhydride

-

Deionized water

Equipment:

-

Reaction flask with appropriate ports

-

Stirrer

-

Heating mantle/water bath

-

Addition funnel

-

Vacuum filtration apparatus

-

Vacuum oven

Procedure:

-

Dissolve 3.64 parts of maleic anhydride in 10.6 parts of acetone in the reaction flask.

-

Prepare a separate solution of 1 part ethylenediamine, 0.61 part triethylamine, and 1.5 parts acetone.

-

Add the ethylenediamine solution to the maleic anhydride solution over a 25-minute period while stirring. A white solid will form.

-

Maintain the reaction mixture at 40°C for 30 minutes.

-

Add 0.15 part of magnesium chloride hexahydrate and 4.6 parts of acetic anhydride to the mixture all at once.

-

Increase the temperature to 50°C and hold for 2.5 hours. The mixture should become homogeneous.

-

Cool the reaction mixture and add 25 parts of water to precipitate the product.

-

Filter the precipitated product using vacuum filtration.

-

Wash the product thoroughly with water.

-

Dry the final product, N,N'-ethylenedimaleimide, in a vacuum oven. A yield of approximately 27% with a melting point of 193-194°C can be expected.[2]

General Protocol for Protein Crosslinking

This protocol provides a general workflow for crosslinking proteins with free sulfhydryl groups using a bismaleimide agent like EBM.[5]

Materials:

-

Sulfhydryl-containing protein(s)

-

This compound (EBM)

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or similar non-amine, non-thiol buffer, pH 6.5-7.5.

-

Quenching Solution: Cysteine, DTT, or other thiol-containing reagent.

-

DMSO or DMF for dissolving EBM.

Procedure:

-

Protein Preparation: Dissolve the protein(s) to be crosslinked in the Conjugation Buffer to a known concentration (e.g., 0.1 mM).

-

Crosslinker Preparation: Prepare a stock solution of EBM in an organic solvent like DMSO or DMF.

-

Reaction: Add a two- to three-fold molar excess of the EBM stock solution to the protein solution.[5] The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.

-

Quenching: Stop the reaction by adding a quenching solution (e.g., cysteine) to a final concentration of 10-50 mM. Incubate for an additional 15 minutes at room temperature to consume any unreacted EBM.

-

Purification: Remove excess, non-reacted crosslinker and quenching reagent by methods such as dialysis or desalting columns.

-

Analysis: Analyze the crosslinking products using techniques like SDS-PAGE to visualize the formation of higher molecular weight species.[6]

Caption: General experimental workflow for protein crosslinking.

Properties of Crosslinked Materials

The introduction of crosslinks via this compound significantly alters the properties of the base polymer or protein assembly, generally enhancing mechanical strength, thermal stability, and chemical resistance.[4][7]

Mechanical Properties

Crosslinking transforms individual polymer chains into a three-dimensional network, leading to improved mechanical performance. While data specifically for EBM is limited, studies on other bismaleimides show significant improvements.

| Material System | Crosslinker | Observation | Reference |

| Bismaleimide (BMI) Resin | Modified with various diamines | Flexural strength increased from 83.9 MPa (pure BMI) to 189.9 MPa. Flexural modulus increased from 3.5 GPa to 5.2 GPa. | [8] |

| Natural Rubber (NR) | Disulfide-containing bismaleimide | Tensile strength increased with higher crosslinker concentration, reaching a maximum of 8.4 MPa. | [3] |

| Poly (Methyl Methacrylate) (PMMA) | Various dimethacrylates | Adding up to 15% crosslinker improved mechanical properties; higher concentrations acted as a plasticizer. | [9] |

| Semicrystalline Thiol-ene Polymer | Thiol-ene crosslinker | Crosslinking enhanced ductility and toughness, with elongation at break reaching ~790% after thermal conditioning. | [10] |

Thermal Properties

The network structure formed by crosslinking restricts polymer chain mobility, which typically results in enhanced thermal stability.

| Material System | Observation | Reference |

| Bismaleimide (BMI) Resins | Known for high thermal stability, with decomposition temperatures often exceeding 420°C. They are used in high-performance and aerospace applications. | [11][12] |

| Bismaleimide-Polyurethane Copolymers | Crosslinked copolymers showed high thermal stability and a homogeneous, single-phase structure. | [13] |

| Bismaleimide/h-BN Composites | BMI resins serve as an excellent matrix for thermal conductive composites due to their high-temperature resistance and low thermal expansion coefficient. | [12] |

| Chain Extended Bismaleimide Blends | The thermal stability of resins improved with a higher content of chain-extended bismaleimide adducts. | [14] |

Applications in Research and Development

The unique reactivity and crosslinking capability of this compound make it suitable for a range of applications.

-

Protein Engineering and Bioconjugation: EBM and related bismaleimides are used to stabilize protein structures, such as homodimers, for therapeutic applications. For example, crosslinking Galectin-1 with a PEG-bismaleimide linker enhanced its stability and cell-death signaling activity compared to other methods.[15]

-

High-Performance Polymers: Bismaleimide resins are critical components in advanced thermosetting materials for the aerospace and electronics industries due to their excellent thermal and mechanical properties.[7][11][16]

-

Elastomer Modification: Bismaleimide derivatives are used to create reprocessable and self-healing elastomers by incorporating dynamic covalent bonds, such as disulfide linkages, into the crosslinked network.[3]

-

Structural Biology: Bismaleimide crosslinkers of varying lengths are used to probe protein structures by establishing distance constraints between cysteine residues, aiding in the structural analysis of weakly interacting protein complexes.[6]

Conclusion

This compound is a potent and specific crosslinking agent for sulfhydryl-containing molecules. Its well-defined reactivity via the Michael addition mechanism allows for the creation of stable, covalently crosslinked networks under mild conditions. This property leads to significant enhancements in the mechanical and thermal properties of polymers and can be harnessed to stabilize complex protein structures for therapeutic and research purposes. While a member of the broader bismaleimide family, which is well-characterized in high-performance materials, further investigation into the specific properties imparted by the ethylene linker in various polymer systems would be beneficial. The protocols and data presented here provide a solid foundation for researchers and developers to begin exploring the potential of this compound in their specific applications.

References

- 1. scbt.com [scbt.com]

- 2. prepchem.com [prepchem.com]

- 3. Alternative Natural Rubber Cross-Linking Utilizing a Disulfide-Containing Bismaleimide [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. A general chemical crosslinking strategy for structural analyses of weakly interacting proteins applied to preTCR–pMHC complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crosslinking Polymers with E-Beam: A Basic Guide - NextBeam [nextbeam.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Additive manufacture of lightly crosslinked semicrystalline thiol-enes for enhanced mechanical performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research Portal [researchdiscovery.drexel.edu]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and characterization of bismaleimide–polyurethane crosslinked copolymers | Scilit [scilit.com]

- 14. Synthesis, Cure and Thermal Properties of Bismaleimide Resin and Allylnadic-Imide – Oriental Journal of Chemistry [orientjchem.org]

- 15. Site-Specific Cross-Linking of Galectin-1 Homodimers via Poly(ethylene glycol) Bismaleimide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Ethylenebismaleimide as a Homobifunctional Crosslinker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenebismaleimide, also known as N,N'-Ethylenebismaleimide, is a homobifunctional crosslinking agent. It possesses two maleimide groups at either end of a short ethylene spacer. These maleimide groups react with high specificity and efficiency with sulfhydryl groups (-SH), which are present on cysteine residues in proteins and peptides. This reaction forms stable thioether bonds, making this compound a valuable tool for covalently linking molecules containing sulfhydryl groups.[1][2]

The short and rigid nature of the ethylene spacer makes this crosslinker particularly useful for probing intramolecular and intermolecular protein interactions where the reacting sulfhydryl groups are in close proximity. Its applications span from fundamental structural biology research to the development of therapeutic agents like antibody-drug conjugates (ADCs).

Chemical and Physical Properties

| Property | Value | Reference |

| Alternate Name | N,N'-Ethylenebismaleimide | [1] |

| Molecular Formula | C₁₀H₈N₂O₄ | [1] |

| Molecular Weight | 220.18 g/mol | [1] |

| Spacer Arm Length | ~8.0 Å (estimated based on BMOE) | [2] |

| Reactive Groups | Maleimide | [1] |

| Target Specificity | Sulfhydryls (-SH) on Cysteine residues | [3] |

| Purity | ≥98% | [1] |

Reaction Chemistry

The crosslinking reaction of this compound with sulfhydryl groups proceeds via a Michael addition. The thiol group of a cysteine residue acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring. This results in the formation of a stable, covalent thioether linkage.[4]

The reaction is highly specific for sulfhydryls at a pH range of 6.5-7.5.[5][6] At pH values above 7.5, the reactivity of maleimides towards primary amines can increase, and hydrolysis of the maleimide group can also occur. At pH 7, the reaction of a maleimide group with a sulfhydryl is approximately 1,000 times faster than its reaction with an amine.[5]

A potential drawback of the standard maleimide-thiol linkage is its susceptibility to a retro-Michael reaction, which can lead to the dissociation of the conjugate, particularly in the presence of other thiols like glutathione in vivo.[4] However, subsequent hydrolysis of the succinimide ring to the more stable succinamic acid derivative can mitigate this instability.[4][7]

Applications

Probing Protein Structure and Interactions (Cross-linking Mass Spectrometry - XL-MS)

This compound can be used to introduce covalent crosslinks between cysteine residues within a protein or between proteins in a complex. The identification of these crosslinked peptides by mass spectrometry provides distance constraints that can be used to elucidate protein structure, map protein-protein interaction interfaces, and study conformational changes.[8]

Formation of Antibody-Drug Conjugates (ADCs)

In the field of drug development, bismaleimide linkers are utilized to conjugate cytotoxic drugs to monoclonal antibodies. By reducing the interchain disulfide bonds of an antibody to generate free sulfhydryl groups, this compound can be used to attach a drug molecule, creating an ADC. This targeted delivery approach aims to increase the therapeutic window of the cytotoxic agent.

Polymer Synthesis and Material Science

The bismaleimide functionality is also employed in the synthesis of high-performance polymers and hydrogels. The crosslinking reaction can be initiated by heat or, in the presence of a suitable photoinitiator, by UV light, leading to the formation of a stable polymer network.

Experimental Protocols

The following protocols are adapted from established procedures for similar bismaleimide crosslinkers and should be optimized for your specific application.

Protocol 1: General Protein Crosslinking

This protocol describes a general procedure for crosslinking a protein or protein complex with this compound.

Materials:

-

Protein of interest (with accessible sulfhydryl groups) in a sulfhydryl-free buffer (e.g., PBS, HEPES, pH 7.2-7.5)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or a solution of cysteine or β-mercaptoethanol)

-

2x non-reducing Laemmli sample buffer for SDS-PAGE analysis

Procedure:

-

Protein Preparation: Prepare the protein solution at a suitable concentration (e.g., 1 mg/mL) in a sulfhydryl-free buffer. If the protein does not have free sulfhydryls, they can be introduced by reducing existing disulfide bonds with a mild reducing agent like TCEP or by introducing cysteine mutations.

-

Crosslinker Stock Solution: Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve the desired final molar excess of the crosslinker (e.g., 10-fold to 50-fold molar excess over the protein).

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature to consume any unreacted maleimide groups.

-

Analysis:

-

SDS-PAGE: Analyze the crosslinking reaction by SDS-PAGE under non-reducing conditions. Crosslinked proteins will appear as higher molecular weight bands compared to the non-crosslinked control.

-

Mass Spectrometry: For detailed analysis of crosslinked sites, the protein sample can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by LC-MS/MS.

-

Protocol 2: Quantification of Crosslinking Efficiency by SDS-PAGE and Densitometry